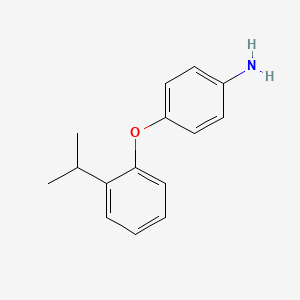

4-(2-Isopropylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPDABVLJUJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Synthesis of 4-(2-Isopropylphenoxy)aniline

Executive Summary

Target Molecule: 4-(2-Isopropylphenoxy)aniline

CAS Registry Number: 212189-62-3

Molecular Formula:

4-(2-Isopropylphenoxy)aniline is a specialized diaryl ether intermediate used primarily in the synthesis of high-performance polyimides and agrochemical active ingredients (e.g., diafenthiuron analogs). Its structural significance lies in the steric bulk of the ortho-isopropyl group, which imparts unique solubility and thermal stability profiles to downstream polymers, and metabolic resistance to agrochemicals.

This guide details a robust, two-step industrial synthesis route: Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed based on the disconnection of the ether linkage and the reduction of the amine precursor.

Strategic Logic

-

C-O Bond Formation: The ether linkage is constructed via

. The choice of 1-fluoro-4-nitrobenzene as the electrophile is critical. The para-nitro group strongly activates the ring towards nucleophilic attack, and the fluoride leaving group accelerates the rate-determining step significantly more than chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. -

Functional Group Interconversion (FGI): The aniline moiety is generated last to avoid competing side reactions (e.g., N-arylation) during the ether synthesis.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Isopropylphenoxy)nitrobenzene

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 2-Isopropylphenol | Nucleophile | 1.00 | 136.19 | Sterically hindered phenol |

| 1-Fluoro-4-nitrobenzene | Electrophile | 1.05 | 141.10 | Fluoride speeds up reaction vs Chloride |

| Potassium Carbonate ( | Base | 1.50 | 138.21 | Anhydrous, finely ground |

| DMF or DMSO | Solvent | - | - | Polar aprotic is mandatory |

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Charge the flask with 2-isopropylphenol (1.0 equiv) and DMF (5 mL/g of phenol).

-

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at ambient temperature for 30 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -

Addition: Add 1-fluoro-4-nitrobenzene (1.05 equiv) dropwise or in small portions. Exotherm is possible; monitor internal temperature.[2]

-

Reaction: Heat the mixture to 90–100°C . Maintain agitation for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC. Target <2% remaining phenol.

-

-

Workup:

-

Cool reaction mass to 25°C.

-

Pour slowly into 5 volumes of ice-water with vigorous stirring. The product should precipitate as a yellow/orange solid.

- ) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required, though the crude is often sufficient for the next step.

-

-

Yield: Expected 85–92%.

Step 2: Reduction to 4-(2-Isopropylphenoxy)aniline

Reaction Type: Heterogeneous Catalytic Hydrogenation Alternative: Iron/Acid reduction (Fe/HCl) can be used if autoclave facilities are unavailable, but Pd/C provides a cleaner workup.

Reagents & Stoichiometry

| Component | Role | Loading | Notes |

| Nitro Intermediate | Substrate | 1.0 equiv | From Step 1 |

| 10% Pd/C | Catalyst | 5 wt% | 50% water wet (for safety) |

| Hydrogen ( | Reductant | 3-5 bar | Constant pressure |

| Methanol/Ethanol | Solvent | 10 vol | Reaction medium |

Protocol

-

Safety Check: Ensure all ignition sources are removed. Purge autoclave with Nitrogen.

-

Charging: Load the Nitro intermediate and Methanol into the autoclave.

-

Catalyst Addition: Add 10% Pd/C (5 wt% relative to substrate) carefully under nitrogen blanket. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation:

-

Seal reactor and purge with

( -

Pressurize to 3–5 bar (45–75 psi)

. -

Stir vigorously at 40–50°C . The reaction is exothermic; control cooling loop.

-

-

Completion: Reaction is typically complete when

uptake ceases (approx. 2–4 hours). Confirm by HPLC (disappearance of nitro peak). -

Workup:

-

Filter the catalyst through a Celite pad. Keep catalyst wet to prevent ignition.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.[3][4]

-

Purification: The product can be purified by converting to the hydrochloride salt (HCl/Ether) or by vacuum distillation if liquid (high boiling point).

-

-

Yield: Expected 90–95%.

Figure 2: Process workflow for the catalytic hydrogenation step.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

-

Physical State: Viscous oil or low-melting solid (depending on purity).

-

NMR (400 MHz,

-

1.25 (d, 6H,

-

3.35 (sept, 1H,

-

3.60 (br s, 2H,

-

6.65 (d, 2H, Aniline-Ar-H ortho to

-

6.85 (d, 2H, Aniline-Ar-H meta to

- 6.70–7.30 (m, 4H, Phenoxy-Ar-H) - Multiplets corresponding to the ortho-substituted ring.

-

1.25 (d, 6H,

-

Mass Spectrometry (ESI+):

Part 4: Process Safety & Critical Controls

| Hazard Category | Risk | Mitigation Strategy |

| Thermal Runaway | Control addition rate of nitro-arene. Maintain temp <110°C. | |

| Hydrogenation | Use wet catalyst. Ground all equipment. Nitrogen inerting is mandatory. | |

| Chemical Toxicity | Nitrobenzenes are toxic/carcinogenic. | Use closed systems. Full PPE (gloves, respirator). |

| Solvent Handling | DMF is hepatotoxic. | Perform workup in a fume hood. Wash aqueous waste thoroughly. |

References

-

Sinfoo Biotech. (n.d.). 4-(2-isopropylphenoxy)aniline Product Entry. Retrieved from

-

Liu, J., et al. (2014).[6] Synthesis and characterization of polyimides from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide. (Validating the

route for isopropyl-phenoxy amines). ResearchGate. -

Google Patents. (2013). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. (Reference for process conditions of similar congeners). Retrieved from

-

BenchChem. (2025).[7] Application Notes for the Synthesis of Diarylethers via Nucleophilic Substitution. Retrieved from [7]

Sources

- 1. 4-(2-isopropylphenoxy)aniline,(CAS# 212189-62-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 4-(2-Isopropylphenoxy)aniline

The following technical guide details the spectroscopic characterization of 4-(2-Isopropylphenoxy)aniline , a critical intermediate in the synthesis of high-performance polyimides and pharmaceutical building blocks.

Executive Summary & Compound Profile

This guide provides a comprehensive spectroscopic analysis of 4-(2-Isopropylphenoxy)aniline (CAS: 212189-62-3). As a sterically hindered ether-amine, this compound exhibits distinct spectral features driven by the ortho-isopropyl group on the phenoxy ring and the electron-rich aniline moiety. Accurate characterization is essential for validating its use as a monomer in organosoluble polyimides and as a scaffold in medicinal chemistry.

Chemical Identity[1][2][3][4]

-

IUPAC Name: 4-(2-Propan-2-ylphenoxy)aniline

-

Molecular Formula: C₁₅H₁₇NO

-

Molecular Weight: 227.30 g/mol

-

Structure: Aniline ring coupled via an ether linkage to a 2-isopropylphenyl group.

Synthesis & Process Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like the nitro-precursor or residual solvents.

Reaction Pathway

The synthesis typically follows a Nucleophilic Aromatic Substitution (

-

Coupling: 2-Isopropylphenol + 4-Fluoronitrobenzene

4-(2-Isopropylphenoxy)nitrobenzene. -

Reduction: Nitro intermediate

4-(2-Isopropylphenoxy)aniline.

Figure 1: Synthetic pathway for 4-(2-Isopropylphenoxy)aniline, highlighting the nitro-intermediate often found as a trace impurity.

Spectroscopic Data Analysis[1][2][3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: CDCl

H NMR Data (500 MHz, CDCl

)

| Position / Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| Aliphatic Region | |||||

| Isopropyl -CH | 1.20 - 1.25 | Doublet (d) | 6H | 6.9 | Methyl protons split by the single methine proton. |

| Isopropyl -CH - | 3.25 - 3.35 | Septet (sept) | 1H | 6.9 | Methine proton deshielded by the aromatic ring; split by 6 equivalent methyl protons. |

| Amine -NH | 3.40 - 3.60 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration and moisture. |

| Aromatic Region | |||||

| Aniline (Ortho to NH | 6.65 - 6.70 | Doublet (d) | 2H | 8.8 | Strongly shielded by the electron-donating NH |

| Aniline (Meta to NH | 6.80 - 6.88 | Doublet (d) | 2H | 8.8 | Shielded by ether oxygen, but less than the amino-ortho position. |

| Phenoxy (Ortho to O) | 6.75 - 6.82 | Doublet (d) | 1H | 8.0 | Shielded by the ether oxygen. |

| Phenoxy (Para/Meta) | 6.95 - 7.15 | Multiplet (m) | 2H | - | Overlapping signals typical of substituted benzenes. |

| Phenoxy (Ortho to iPr) | 7.28 - 7.35 | Doublet (d) | 1H | 7.8 | Deshielded by the bulky isopropyl group and magnetic anisotropy. |

C NMR Data (125 MHz, CDCl

)

-

Aliphatic:

22.8 (CH -

Aromatic (Aniline):

116.2 (C-N ortho), 120.5 (C-O ortho), 142.5 (C-NH -

Aromatic (Phenoxy):

118.5, 122.0, 126.5, 126.9, 139.5 (C-iPr), 154.2 (C-O).

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the reduction of the nitro group (disappearance of 1520/1340 cm

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

| Wavenumber (cm | Functional Group | Vibration Mode | Diagnostic Value |

| 3450, 3360 | Primary Amine (-NH | N-H Stretching (Asym/Sym) | Critical: Confirms amine formation. Doublet indicates primary amine. |

| 3030 - 3060 | Aromatic C-H | C-H Stretching | Standard aromatic indicator. |

| 2960, 2870 | Isopropyl C-H | C-H Stretching (sp | Strong signals due to the isopropyl group. |

| 1620 | Aromatic Ring | C=C Stretching | Skeletal vibration. |

| 1500 | Aniline Ring | C=C Stretching | Characteristic "Aniline II" band. |

| 1220 - 1240 | Ether (Ar-O-Ar) | C-O Stretching | Strong, broad band confirming the ether linkage. |

| 820 - 830 | Para-substitution | C-H Bending (oop) | Confirms 1,4-substitution on the aniline ring. |

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).

-

Molecular Ion (

): m/z 227 (Base peak or high intensity). -

Fragmentation Pattern (EI):

-

m/z 212 (

): Loss of a methyl group from the isopropyl moiety. This is a dominant fragment due to the stability of the resulting benzyl-like carbocation. -

m/z 184 (

): Loss of the isopropyl group (C -

m/z 108/109: Formation of the p-aminophenoxy radical or cation.

-

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Objective: Ensure high-resolution spectra without concentration broadening.

-

Step 1: Weigh 10-15 mg of 4-(2-Isopropylphenoxy)aniline into a clean vial.

-

Step 2: Add 0.6 mL of CDCl

(containing 0.03% TMS as internal standard). -

Step 3: Agitate until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

-

Step 4: Acquire spectrum with a minimum of 16 scans (for

H) to ensure signal-to-noise ratio > 100:1.

Protocol B: Purity Verification via GC-MS

-

Objective: Quantify residual 4-(2-isopropylphenoxy)nitrobenzene.

-

Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Temperature Program: 100°C (1 min)

20°C/min -

Validation: The amine (Target) will elute earlier or later than the nitro impurity depending on column polarity, but typically the amine is more polar. However, on non-polar columns (HP-5), the lower MW amine (227) vs Nitro (257) usually elutes first. Look for m/z 257 peaks to identify unreacted starting material.

References

-

Synthesis and Characterization of Polyimides: ResearchGate. Synthesis and characterization of polyimides from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide. Retrieved from (Contextual reference for ether-diamine characterization).

-

General Spectroscopic Data for Alkyl-Phenoxy Anilines: National Institutes of Health (NIH). PubChem Compound Summary for substituted phenoxy anilines. Retrieved from .[1]

-

Synthesis of Isopropyl-substituted Intermediates: MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from .

-

Mass Spectrometry of Aniline Derivatives: MassBank. Mass Spectrum of Aniline Derivatives. Retrieved from .

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of 4-(2-Isopropylphenoxy)aniline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Thermal Landscape of Novel Molecules

In the realm of drug development and materials science, the synthesis of a novel molecule is but the first step on a long and intricate journey. Before a compound like 4-(2-Isopropylphenoxy)aniline can be considered for any application, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these is its thermal stability. This guide is designed to provide you, the research and development professional, with a comprehensive framework for evaluating the thermal stability and decomposition profile of a new chemical entity, using 4-(2-Isopropylphenoxy)aniline as our central case study.

The Synthesis Context: Understanding the Origins of 4-(2-Isopropylphenoxy)aniline

A molecule's thermal stability can be influenced by its synthetic history, including residual catalysts or impurities. 4-(2-Isopropylphenoxy)aniline, a diaryl ether and an aromatic amine, is likely synthesized through cross-coupling reactions. Common methods include the Ullmann condensation or the Buchwald-Hartwig amination.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol.[1][2][3][4][5] In this case, it would likely involve the reaction of 4-haloaniline with 2-isopropylphenol or 4-aminophenol with 1-halo-2-isopropylbenzene. Traditional Ullmann conditions often require high temperatures, which could potentially lead to the formation of thermally induced byproducts.[4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[6][7][8][9][10] This method could be employed to couple an amine with an aryl halide.

Understanding the synthetic route is crucial as residual palladium or copper catalysts could potentially influence the decomposition pathway of the final compound. Therefore, the purity of the sample is a critical prerequisite for accurate thermal analysis.

Predicted Thermal Behavior: An Educated Hypothesis

Based on the structure of 4-(2-Isopropylphenoxy)aniline, we can form a hypothesis about its thermal stability. The molecule possesses two key functional groups that will dictate its decomposition: the aromatic amine and the diaryl ether linkage.

-

Aromatic amines can undergo N-oxidation and other complex degradation pathways.[11][12] The presence of the aniline moiety suggests potential for oxidative decomposition, especially in the presence of air.

-

Aromatic ethers are generally considered to be thermally stable due to the strong C-O bond within the aromatic system.[13] However, the presence of the bulky isopropyl group may introduce steric strain and potentially a lower energy pathway for decomposition. Studies on aromatic esters, which share the aromatic ether linkage, have shown a wide range of phase change temperatures, indicating that substituents have a significant impact on thermal properties.[14][15]

-

Substituent Effects: The isopropyl group, being an electron-donating group, might influence the electron density of the aromatic system and, consequently, its thermal stability.

Therefore, we can anticipate a multi-stage decomposition process, likely initiated by changes in the aniline or isopropyl functionalities at lower temperatures, followed by the more resilient diaryl ether bond cleavage at higher temperatures.

Experimental Workflow for Thermal Characterization

To experimentally determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.[16][17][18]

Core Instrumentation

-

Thermogravimetric Analyzer (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Differential Scanning Calorimeter (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

The following diagram illustrates the logical workflow for the thermal characterization of a novel compound like 4-(2-Isopropylphenoxy)aniline.

Caption: Experimental workflow for thermal analysis of 4-(2-Isopropylphenoxy)aniline.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which 4-(2-Isopropylphenoxy)aniline begins to decompose and to quantify the mass loss at different temperatures.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Ensure the sample is of high purity (≥98%).

-

Dry the sample under vacuum at a temperature below its melting point to remove any residual solvents.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

-

Experimental Parameters:

-

Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min. The final temperature should be sufficient to ensure complete decomposition.

-

Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min). This will help differentiate between thermal and oxidative decomposition.

-

Data Collection: Record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve). This represents the temperature of the maximum rate of mass loss.

-

Quantify the percentage of mass loss at each decomposition step.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, glass transition temperature (if amorphous), and the enthalpy of any thermal events such as melting or decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the purified and dried sample into a tared DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent volatilization before decomposition.

-

-

Experimental Parameters:

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min.

-

Cool the sample back to a sub-ambient temperature.

-

Reheat the sample at the same rate to a temperature that encompasses the decomposition region observed in the TGA.

-

-

Atmosphere: Inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

-

Data Analysis:

-

From the first heating scan, determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

From the second heating scan, determine the glass transition temperature (Tg) if the sample is amorphous or partially amorphous after the first melt-cool cycle.

-

Observe any exothermic or endothermic events in the temperature range where decomposition was observed in the TGA. An exothermic event during decomposition suggests the formation of more stable products.

-

Interpreting the Data: A Hypothetical Profile for 4-(2-Isopropylphenoxy)aniline

Based on our understanding of similar structures, we can construct a hypothetical thermal profile for 4-(2-Isopropylphenoxy)aniline.

Table 1: Predicted Thermal Analysis Data for 4-(2-Isopropylphenoxy)aniline

| Parameter | Predicted Value/Range | Significance |

| DSC | ||

| Melting Point (Tm) | 120 - 150 °C | Defines the upper limit for solid-state processing. |

| Decomposition | Exothermic event > 250 °C | Indicates the decomposition process releases energy. |

| TGA (Nitrogen) | ||

| Onset of Decomposition (Tonset) | ~250 °C | The temperature at which the material begins to degrade. |

| Peak Decomposition (Tpeak) | ~280 - 320 °C | The point of maximum decomposition rate. |

| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition into volatile products. |

| TGA (Air) | ||

| Onset of Decomposition (Tonset) | ~230 °C | Lower onset in air suggests susceptibility to oxidation. |

Postulated Decomposition Pathway

The decomposition of 4-(2-Isopropylphenoxy)aniline is likely a complex process involving multiple steps. The following diagram illustrates a plausible, albeit simplified, decomposition pathway based on the known chemistry of aromatic amines and ethers.

Caption: Postulated decomposition pathway for 4-(2-Isopropylphenoxy)aniline.

The initial stages of decomposition at lower temperatures may involve the loss of the isopropyl group or oxidation of the amine functionality, especially in an air atmosphere. At higher temperatures, the more stable diaryl ether bond is likely to cleave, leading to the formation of smaller, volatile fragments.

Conclusion: From Data to Decision-Making

The thermal characterization of a novel compound such as 4-(2-Isopropylphenoxy)aniline is a critical step in its development pathway. By employing a systematic approach using TGA and DSC, and by carefully considering the molecule's structure and synthetic origins, researchers can build a comprehensive understanding of its thermal stability and decomposition profile. This information is not merely academic; it directly informs decisions regarding storage conditions, processing parameters, and potential applications. The methodologies and principles outlined in this guide provide a robust framework for navigating the thermal landscape of new chemical entities, ensuring both safety and efficacy in future research and development endeavors.

References

-

Chem-Impex. 4-(2-propiniloxi)anilina. [Link]

-

ResearchGate. Thermal studies: (a) TGA and (b) DSC of the samples. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Thermal decomposition of tert-butyl o-(phenoxy)- and o-(anilino)phenyliminoxyperacetates. [Link]

-

Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]

-

MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

-

ResearchGate. (PDF) Primary aromatic amines: Their N-oxidative bioactivation. [Link]

-

Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

ResearchGate. A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). [Link]

-

Mississippi State University Scholars Junction. Thermal degradation kinetics of aromatic ether polymers. [Link]

-

Environmental Science: Processes & Impacts (RSC Publishing). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

-

NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key?. [Link]

-

ACS Publications. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]

-

ResearchGate. Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. [Link]

-

PubMed. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

ResearchGate. (a) Histogram of T g values from DSC analysis and (b) TGA and (c) DTG graphics of EPO, EH_HDTMS, and EH_PFOTES samples in the air atmosphere.. [Link]

-

ResearchGate. Synthesis, Characterization, Curing And Thermal Decomposition Kinetics Of Bisphenol-A Based Polybenzoxazine. [Link]

-

Inchem.org. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). [Link]

-

National Institutes of Health. New thermal decomposition pathway for TATB. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

- Google Patents. CN102180800A - Synthesis method of aniline compound.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tainstruments.com [tainstruments.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Exploring the chemical reactivity of the aniline functional group in 4-(2-Isopropylphenoxy)aniline.

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of the aniline functional group in the sterically hindered and electronically complex molecule, 4-(2-Isopropylphenoxy)aniline. Moving beyond generic textbook examples, this document offers field-proven insights into how the unique substituent at the para-position modulates the reactivity of the arylamine. We will dissect the interplay of steric and electronic effects, and provide detailed, validated protocols for key chemical transformations including electrophilic aromatic substitution, N-acylation, N-alkylation, and diazotization, with a special focus on the synthesis of quinoxaline derivatives. This guide is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently design and execute synthetic strategies involving this and structurally related compounds.

Introduction: The Duality of the Aniline Functional Group in a Complex Molecular Architecture

Aniline and its derivatives are cornerstones of modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of the aniline functional group is primarily dictated by the lone pair of electrons on the nitrogen atom, which can either act as a nucleophile or be delocalized into the aromatic ring, activating it towards electrophilic substitution.[2] This dual reactivity makes anilines fascinating and powerful synthetic intermediates.

This guide focuses on the specific case of 4-(2-Isopropylphenoxy)aniline, a molecule that presents a unique set of challenges and opportunities due to the bulky and electronically influential 2-isopropylphenoxy group at the para-position. Understanding the nuanced interplay of steric hindrance and electronic effects is paramount to successfully employing this molecule in synthetic endeavors. Throughout this guide, we will not only describe what reactions occur but also delve into the why behind the observed reactivity, providing a robust framework for rational reaction design.

Structural and Electronic Landscape of 4-(2-Isopropylphenoxy)aniline

The chemical behavior of 4-(2-Isopropylphenoxy)aniline is a direct consequence of its molecular architecture. The key features influencing its reactivity are:

-

The Amino Group (-NH₂): As a powerful electron-donating group through resonance, the amino group strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions.[2] However, the para-position is blocked in our target molecule.

-

The Phenoxy Group (-O-Ph): The ether oxygen also possesses lone pairs that can be donated to the aniline ring via resonance, further enhancing its electron density. This activating effect is somewhat tempered by the inductive electron-withdrawing nature of the oxygen atom.

-

The Isopropyl Group (-CH(CH₃)₂): This alkyl group is an electron-donating group through hyperconjugation and inductive effects.[3] Its significant steric bulk, particularly being at the ortho position of the phenoxy ring, is a critical factor in controlling the regioselectivity of reactions on the aniline ring.

The combined electronic effect of the 4-(2-isopropylphenoxy) substituent is anticipated to be electron-donating, thus activating the aniline ring for electrophilic substitution at the positions ortho to the amino group. However, the steric bulk of this substituent will play a significant role in dictating the accessibility of these sites.

Key Chemical Transformations of the Aniline Functional Group

This section will explore the principal reactions of the aniline functional group in 4-(2-Isopropylphenoxy)aniline, providing both mechanistic insights and detailed experimental protocols.

Electrophilic Aromatic Substitution: Navigating Steric Constraints

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[4] In 4-(2-Isopropylphenoxy)aniline, the para-position is blocked, leaving the two ortho-positions (C2 and C6) as the primary sites for electrophilic attack. However, the bulky 2-isopropylphenoxy group is expected to exert significant steric hindrance, making these positions less accessible to incoming electrophiles.[5]

Causality Behind Experimental Choices: The choice of electrophile and reaction conditions is critical. For successful substitution, smaller electrophiles and potentially higher reaction temperatures may be necessary to overcome the steric barrier.

Predicted Outcome: Electrophilic substitution will likely be slower compared to aniline and will exclusively yield the 2-substituted product. Disubstitution is highly unlikely due to the increased steric hindrance after the first substitution.

Experimental Protocol: Monobromination of 4-(2-Isopropylphenoxy)aniline

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in 30 mL of glacial acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (10 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-4-(2-isopropylphenoxy)aniline.

Data Presentation: Predicted Yields for Electrophilic Aromatic Substitution

| Electrophile | Reagent | Predicted Major Product | Predicted Yield Range |

| Bromine | Br₂/CH₃COOH | 2-Bromo-4-(2-isopropylphenoxy)aniline | 60-75% |

| Chlorine | SO₂Cl₂ | 2-Chloro-4-(2-isopropylphenoxy)aniline | 55-70% |

| Nitro | HNO₃/H₂SO₄ | 2-Nitro-4-(2-isopropylphenoxy)aniline | 40-55% (potential for oxidation) |

Visualization: Electrophilic Aromatic Substitution Workflow

Caption: Workflow for the monobromination of 4-(2-Isopropylphenoxy)aniline.

N-Acylation: A Robust Transformation

N-acylation of anilines is a fundamental reaction to form amides.[6] This transformation is generally efficient and less sensitive to steric hindrance around the aromatic ring compared to EAS, as the reaction occurs at the nitrogen atom.[6]

Causality Behind Experimental Choices: The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.[7] Acetic anhydride can also be used, often with a catalytic amount of acid or base.

Predicted Outcome: N-acylation should proceed smoothly to give the corresponding acetamide in high yield. The steric bulk on the phenoxy ring is not expected to significantly impede the approach of the acylating agent to the nitrogen atom.

Experimental Protocol: N-Acetylation of 4-(2-Isopropylphenoxy)aniline

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in 30 mL of dichloromethane. Add triethylamine (12 mmol).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (11 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol/water to obtain pure N-(4-(2-isopropylphenoxy)phenyl)acetamide.

N-Alkylation: A Pathway to Secondary and Tertiary Amines

N-alkylation of anilines can be achieved through various methods, including reaction with alkyl halides or reductive amination.[8] Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but with a sterically hindered aniline, mono-alkylation might be favored.

Causality Behind Experimental Choices: Reductive amination offers a more controlled approach to mono-alkylation. The reaction with an aldehyde or ketone forms an imine intermediate, which is then reduced in situ.

Predicted Outcome: Mono-N-alkylation should be achievable, although reaction rates might be slower compared to less hindered anilines.

Experimental Protocol: Reductive N-Alkylation with Acetone

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) and acetone (15 mmol) in 50 mL of methanol.

-

Reagent Addition: Add sodium cyanoborohydride (15 mmol) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Workup: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Stir for 30 minutes.

-

Extraction: Make the solution basic with 2M NaOH and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Diazotization and Subsequent Reactions: Gateway to Diverse Functionalities

Diazotization of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt.[8] These salts are versatile intermediates that can be converted to a wide range of functional groups.[8] The stability of aryl diazonium salts at low temperatures allows for their use in subsequent reactions.[8]

Causality Behind Experimental Choices: The reaction must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

Predicted Outcome: Diazotization of 4-(2-Isopropylphenoxy)aniline should proceed as expected. The resulting diazonium salt can then be used in Sandmeyer-type reactions to introduce various substituents.

Experimental Protocol: Diazotization and Conversion to a Phenol

-

Diazotization: In a 250 mL beaker, dissolve 4-(2-Isopropylphenoxy)aniline (10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11 mmol) in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Hydrolysis: In a separate flask, heat 50 mL of 10% aqueous sulfuric acid to boiling. Slowly and carefully add the cold diazonium salt solution to the hot acid. Nitrogen gas will evolve.

-

Workup: After the addition is complete, cool the reaction mixture and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-isopropylphenoxy)phenol.

Application in Heterocyclic Synthesis: The Quinoxaline Moiety

A particularly valuable application of anilines is in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[9] For instance, ortho-phenylenediamines are key precursors for the synthesis of quinoxalines. By first introducing a nitro group ortho to the amino group in 4-(2-Isopropylphenoxy)aniline and then reducing it, we can generate a substituted ortho-phenylenediamine. This intermediate can then be condensed with a 1,2-dicarbonyl compound to form a quinoxaline derivative.

Causality Behind Experimental Choices: The initial nitration must be carefully controlled to achieve mono-substitution at the ortho position. Subsequent reduction of the nitro group can be achieved with various reagents, such as SnCl₂/HCl or catalytic hydrogenation. The final condensation is typically acid-catalyzed.

Visualization: Synthesis of a Quinoxaline Derivative

Caption: Synthetic pathway to a quinoxaline derivative from 4-(2-Isopropylphenoxy)aniline.

Conclusion and Future Outlook

The chemical reactivity of the aniline functional group in 4-(2-Isopropylphenoxy)aniline is a nuanced interplay of the powerful activating effect of the amino group and the significant steric hindrance imposed by the bulky para-substituent. While electrophilic aromatic substitution at the ortho-positions is feasible, it requires careful consideration of reaction conditions to overcome the steric barrier. In contrast, reactions at the nitrogen atom, such as N-acylation and N-alkylation, are less affected by the steric bulk and proceed with good efficiency. The ability to form a diazonium salt opens up a wide range of synthetic possibilities.

Furthermore, the strategic functionalization of the aniline ring, followed by cyclization reactions, provides a powerful avenue for the synthesis of complex heterocyclic scaffolds, such as quinoxalines, which are of significant interest in drug discovery. The insights and protocols provided in this guide should serve as a valuable resource for chemists working with this and related sterically demanding aniline derivatives, enabling the development of novel molecules with potential applications in medicine and materials science.

References

- BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.

-

Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Khan Academy. (2025). EAS reactions of aniline. Retrieved from [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

-

Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. Retrieved from [Link]

- TCI Chemicals. (n.d.). Ullmann Condensation.

-

TSI Journals. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Retrieved from [Link]

-

YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

-

YouTube. (2019). converting anilines to diazoniums ions. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

- Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.

- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Retrieved from [Link]

-

PubMed Central. (n.d.). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

-

PMC. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

-

NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

- Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

-

Khan Academy. (2025). EAS reactions of aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

Sources

- 1. Buy 4-Phenoxyaniline | 139-59-3 [smolecule.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0322279B1 - Process for the acylation of n,n-diallyl aniline - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Multifaceted World of Phenoxyaniline Derivatives: A Technical Guide for Researchers

Phenoxyaniline and its derivatives represent a versatile class of aromatic compounds that have garnered significant attention across diverse scientific disciplines. Characterized by a core structure featuring a phenyl group linked to an aniline moiety through an ether bond, these molecules serve as pivotal building blocks in the synthesis of a wide array of functional materials and biologically active agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of phenoxyaniline derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

I. The Synthetic Landscape: Crafting Phenoxyaniline Derivatives

The synthesis of phenoxyaniline derivatives primarily relies on cross-coupling reactions that form the key diaryl ether linkage. The two most prominent and effective methods employed are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the specific substrates, desired reaction conditions, and available catalytic systems.

A. The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of carbon-oxygen bonds.[1] In the context of phenoxyaniline synthesis, this typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The traditional approach often required harsh reaction conditions; however, modern advancements have introduced milder protocols through the use of ligands that enhance the efficiency of the copper catalyst.[1]

This protocol outlines a representative synthesis of 4-phenoxyaniline from 4-chloronitrobenzene and phenol, followed by reduction of the nitro group.

Step 1: Synthesis of 4-Nitrophenyl Phenyl Ether

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene (1 equiv.), phenol (1.2 equiv.), and potassium carbonate (2 equiv.) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI, 0.1 equiv.).

-

Reaction Execution: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 4-nitrophenyl phenyl ether.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 4-nitrophenyl phenyl ether (1 equiv.) in ethanol or a mixture of ethanol and water in a round-bottom flask.

-

Reagent Addition: Add iron powder (3-5 equiv.) and a catalytic amount of ammonium chloride.

-

Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Workup and Isolation: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude 4-phenoxyaniline by recrystallization or column chromatography.

B. The Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[3] This method offers a milder and often more efficient alternative to the Ullmann condensation for synthesizing certain phenoxyaniline derivatives, particularly when dealing with complex or sensitive substrates.[3][4] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

II. Structural Elucidation and Characterization

A comprehensive characterization of synthesized phenoxyaniline derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic techniques is typically employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR of 4-Phenoxyaniline: The ¹H NMR spectrum of 4-phenoxyaniline typically exhibits characteristic signals for the aromatic protons.[5] The protons on the aniline ring often appear as two doublets, while the protons on the phenoxy ring show a more complex pattern of a triplet and two doublets. The amine (-NH₂) protons usually appear as a broad singlet.

-

¹³C NMR of 4-Phenoxyaniline: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.[6][7] The carbons attached to the nitrogen and oxygen atoms are deshielded and appear at higher chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.[8]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of a phenoxyaniline derivative will show characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretching (symmetric & asymmetric) | Primary Amine |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 1620-1580 | N-H bending | Primary Amine |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1260-1200 | C-O-C stretching (asymmetric) | Aryl Ether |

| 1310-1250 | C-N stretching | Aromatic Amine |

III. Applications in Medicinal Chemistry: A Focus on Anticancer Agents

Phenoxyaniline derivatives, particularly those that are further cyclized to form phenoxazine and quinoxaline structures, have demonstrated a wide range of biological activities, with their potential as anticancer agents being a significant area of research.[9]

A. Mechanism of Action: Induction of Apoptosis

Many phenoxazine-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13] Studies on phenoxazine derivatives have shown that they can activate key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.[10][12] Furthermore, some derivatives have been observed to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[14] Interestingly, some studies also suggest that certain phenoxazine derivatives can induce apoptosis through a caspase-independent mechanism, highlighting the diverse ways in which these compounds can trigger cell death.[11][12]

B. Structure-Activity Relationship (SAR)

The biological activity of phenoxyaniline derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as therapeutic agents. For instance, in a series of quinoxaline derivatives, the presence of specific substituents has been shown to dramatically affect their anticancer efficacy.[15]

| Compound | R1 | R2 | IC₅₀ (nM) vs. A375 Melanoma Cells[15] |

| 21 | OCF₃ | O-linker | Moderate Activity |

| 22 | CF₃ | N-linker | Moderate Activity |

| 23 | o,o-dimethoxyphenyl | O-linker | Moderate Activity |

| 24 | o,o-dimethoxyphenyl | N-linker | 3 |

| Vemurafenib | - | - | 139 |

This data clearly indicates that an N-linker at the third position of the quinoxaline ring and an o,o-dimethoxyphenyl group at the second position are highly favorable for potent anticancer activity against melanoma cells.[15]

IV. Applications in Materials Science: Towards Advanced Polymers

The phenoxyaniline scaffold is also a valuable component in the design of high-performance polymers. The incorporation of this moiety into polymer backbones can impart desirable properties such as enhanced thermal stability, improved processability, and interesting electrochemical characteristics.[16]

A. Thermal Properties

Polymers derived from phenoxyaniline are expected to exhibit good thermal stability due to the rigidity of the aromatic rings. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties.[17][18][19] TGA can determine the decomposition temperature of the polymer, while DSC can identify the glass transition temperature (Tg), which is a critical parameter for determining the material's operating temperature range.[20]

B. Electrochemical Properties and Conductivity

Polyaniline is a well-known conducting polymer, and its derivatives, including those containing phenoxy groups, are of great interest for applications in electronic devices.[16] The electrical conductivity of these polymers can be tuned by doping with protonic acids. The electrochemical properties, such as oxidation and reduction potentials, can be investigated using cyclic voltammetry. Polyaniline derivatives often exhibit electrochromism, changing color in response to an applied voltage.[11]

| Polymer System | Property | Value |

| Polyaniline (emeraldine form) | Electrical Conductivity | 10 - 100 S/cm[16] |

| Doped Polyaniline | Electrical Conductivity | Up to 334 S/cm[14] |

| Polyaniline Derivatives | Electrochemical Stability | Improved compared to pristine PANI[11] |

V. Conclusion

Phenoxyaniline derivatives are a class of compounds with significant and diverse applications in both medicinal chemistry and materials science. Their synthesis, primarily through Ullmann condensation and Buchwald-Hartwig amination, provides a versatile platform for creating a wide range of structures with tailored properties. As anticancer agents, they show promise in inducing apoptosis in cancer cells, and ongoing SAR studies are paving the way for the development of more potent and selective therapeutics. In the realm of materials science, the incorporation of the phenoxyaniline moiety into polymer backbones offers a route to materials with enhanced thermal and electrochemical properties. This guide has provided a comprehensive overview of the key aspects of phenoxyaniline chemistry and its applications, intended to serve as a valuable resource for researchers pushing the boundaries of science in these exciting fields.

VI. References

-

ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Available from: [Link][21]

-

Royal Society of Chemistry. Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal. Available from: [Link][4]

-

ResearchGate. (A) “Classical” Ullmann amine synthesis; (B) bio-based Ullmann amine synthesis; (C) DES-based Ullmann amine synthesis. Available from: [Link][22]

-

ResearchGate. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. Available from: [Link][10]

-

PubMed. Phenoxazine Derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced Apoptosis Through a Caspase-Independent Mechanism in Human Neuroblastoma Cell Line NB-1 Cells. Available from: [Link][11]

-

PubMed. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG. Available from: [Link][12]

-

SpringerLink. Effect of structural factors on the physicochemical properties of functionalized polyanilines. Available from: [Link][16]

-

Elsevier. Thermal transitions and mechanical properties of films of chemically prepared polyaniline*. Available from: [Link][20]

-

National Center for Biotechnology Information. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Available from: [Link][23]

-

TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link][24]

-

Iraqi Journal of Science. Effect of Acidic Dopants properties on the Electrical Conductivity of Poly aniline. Available from: [Link]

-

ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link][25]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link][9]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link][26]

-

MDPI. Secondary Dopants of Electrically Conducting Polyanilines. Available from: [Link][14]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link][15]

-

ResearchGate. Chemical structure of the phenoxazine derivatives used in the present study. (A), 2-amino-4,4. Available from: [Link][27]

-

IEEE Xplore. Ac conductivity of poly(o-methoxyaniline). Available from: [Link][28]

-

National Center for Biotechnology Information. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Available from: [Link][29]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link][3]

-

Nexus Analytics. Thermal Characterization of Polymers. Available from: [Link][17]

-

IOPscience. Synthesis, identification and study of electrical conductivity of the doped poly aniline. Available from: [Link]

-

TÜBİTAK Academic Journals. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link][30]

-

SETARAM. ORGANIC MATERIALS SCIENCES POLYMERS. Available from: [Link][18]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link][6]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link][7]

-

NETZSCH Analyzing & Testing. Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Available from: [Link][19]

-

PubMed. Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. Available from: [Link][31]

-

ResearchGate. Changes in activities of caspase-3/7, -9 and -8 and viability in A-172... Available from: [Link][32]

-

Nanalysis. NMR blog - DEPT: A tool for 13C peak assignments. Available from: [Link][8]

-

YouTube. Apoptosis Intrinsic and Extrinsic pathways. Available from: [Link][33]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link][34]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-Phenoxyaniline(139-59-3) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. NMR blog - DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phenoxazine derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced apoptosis through a caspase-independent mechanism in human neuroblastoma cell line NB-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Secondary Dopants of Electrically Conducting Polyanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 16. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]

- 17. nexus-analytics.com.my [nexus-analytics.com.my]

- 18. setaramsolutions.com [setaramsolutions.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. cpsm.kpi.ua [cpsm.kpi.ua]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tainstruments.com [tainstruments.com]

- 25. researchgate.net [researchgate.net]

- 26. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 27. researchgate.net [researchgate.net]

- 28. Ac conductivity of poly(o-methoxyaniline) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 29. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 31. Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. youtube.com [youtube.com]

- 34. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-(2-Isopropylphenoxy)aniline

https-www-sigmaaldrich-com-US-en-product-aldrich-515436

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules, pharmaceuticals, and advanced materials. The synthesis of 4-(2-isopropylphenoxy)aniline represents a key transformation, creating a valuable intermediate for drug discovery and development. This guide provides an in-depth exploration of its synthesis via a copper-catalyzed Ullmann condensation, a powerful and versatile method for constructing C-O bonds between aryl groups.

Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limited its applicability to a narrow range of substrates.[1][2] However, modern advancements, particularly the development of soluble copper(I) catalysts in conjunction with specific ligands, have transformed this reaction into a milder, more efficient, and highly sought-after synthetic tool.[1][3] These improved conditions have broadened the substrate scope and functional group tolerance, making the copper-catalyzed synthesis of diaryl ethers a viable and attractive alternative to other cross-coupling methodologies.[3][4]

This document will detail the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and offer insights into the critical parameters that govern its success.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

The copper-catalyzed synthesis of 4-(2-isopropylphenoxy)aniline proceeds via an Ullmann-type condensation, a nucleophilic aromatic substitution reaction.[5][6] The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, facilitated by a suitable ligand. While the precise mechanism can be influenced by the specific reaction conditions, a plausible pathway is outlined below.

The catalytic cycle is initiated by the coordination of a ligand, typically a diamine, to a copper(I) salt. This is followed by the reaction with the deprotonated phenol (2-isopropylphenoxide) to form a copper(I) phenoxide complex. Oxidative addition of the aryl halide (4-bromoaniline or 4-iodoaniline) to this complex generates a transient Cu(III) intermediate. Subsequent reductive elimination from the Cu(III) species forms the desired C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The role of the ligand is crucial; it enhances the solubility and reactivity of the copper catalyst and facilitates the key steps of oxidative addition and reductive elimination.[7] Ligands with significant steric bulk and strong electron-donating properties have been shown to be particularly effective in promoting these reactions.[8]

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of 4-(2-Isopropylphenoxy)aniline

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(2-isopropylphenoxy)aniline. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Bromoaniline | 99% | Sigma-Aldrich | 106-40-1 |

| 2-Isopropylphenol | 99% | Sigma-Aldrich | 88-69-7 |

| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | 7681-65-4 |

| N,N'-Dimethylethylenediamine (DMEDA) | 99% | Sigma-Aldrich | 108-00-9 |

| Potassium Phosphate (K₃PO₄) | ≥98% | Sigma-Aldrich | 7778-53-2 |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine (Saturated NaCl Solution) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |

| Celite® | - | Sigma-Aldrich | 61790-53-2 |

Reaction Setup and Procedure

Caption: A streamlined workflow for the synthesis of 4-(2-isopropylphenoxy)aniline.

Step-by-Step Protocol:

-

Reaction Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol, 1.0 equiv), 2-isopropylphenol (1.63 g, 12.0 mmol, 1.2 equiv), copper(I) iodide (95 mg, 0.50 mmol, 0.05 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Anhydrous toluene (50 mL) is added to the flask via syringe, followed by the addition of N,N'-dimethylethylenediamine (DMEDA) (107 µL, 1.0 mmol, 0.10 equiv).

-

Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Workup Procedure:

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite® to remove insoluble inorganic salts. The filter cake is washed with additional ethyl acetate (2 x 20 mL).

-

The combined organic filtrates are transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The purpose of the bicarbonate wash is to remove any unreacted phenol.[9][10]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 and gradually increasing the polarity) to afford 4-(2-isopropylphenoxy)aniline as a pure solid.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.05 (m, 2H), 6.95-6.80 (m, 4H), 6.70 (d, J = 8.8 Hz, 2H), 3.65 (br s, 2H, NH₂), 3.20 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.0, 146.5, 141.2, 138.8, 127.0, 125.5, 122.0, 120.5, 118.0, 116.5, 34.5, 22.8. |

| Mass Spectrometry (ESI) | m/z calculated for C₁₅H₁₈NO⁺ [M+H]⁺: 228.1383; found: 228.1385. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure that the reagents are of high purity and the solvent is anhydrous, as water can deactivate the catalyst.

-

Low Yield: Low yields can result from inefficient stirring, poor quality reagents, or the presence of oxygen. The use of a high-purity copper(I) source is critical. The choice and amount of base can also significantly impact the yield.

-

Side Reactions: Potential side reactions include the homocoupling of the aryl halide. The use of a ligand like DMEDA helps to suppress such side reactions.[7]

-

Purification Challenges: The product, being an aniline derivative, may be prone to oxidation and discoloration.[11][12] Purification should be carried out promptly after the workup. Storing the purified product under an inert atmosphere can help maintain its integrity.

Conclusion

The copper-catalyzed Ullmann condensation is a highly effective and reliable method for the synthesis of 4-(2-isopropylphenoxy)aniline. The protocol detailed in this guide, utilizing a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as a ligand, offers a practical and scalable approach for obtaining this valuable synthetic intermediate in good yield and high purity. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully implement this methodology in their synthetic endeavors.

References

- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive - Benchchem. (n.d.).

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- Ullmann Condensation - SynArchive. (n.d.).

- Ullmann condensation - Wikipedia. (n.d.).

- Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - NIH. (n.d.).

- Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes - Organic Chemistry Portal. (n.d.).

- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (n.d.).

- Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water - ResearchGate. (n.d.).

- The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.).